4-(3-methyl-5-oxo-4-{3-[(2-thienylcarbonyl)oxy]benzylidene}-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid
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Description
This compound is a heterocyclic compound . It has been found to have hypoglycaemic activity . The mechanism of action is based on the response to the oral glucose overcharge .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringCC1=NN(C(=O)C1)c2ccc(cc2)C(O)=O
. The InChI key is CUGBBQWDGCXWNB-UHFFFAOYSA-N
. The molecular formula is C11H10N2O3
. Physical and Chemical Properties Analysis
The compound has a melting point of 285 °C (dec.) (lit.) . Its molecular weight is 218.21 . The compound is slightly soluble in DMSO when heated and in methanol .Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[(4E)-3-methyl-5-oxo-4-[[3-(thiophene-2-carbonyloxy)phenyl]methylidene]pyrazol-1-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O5S/c1-14-19(21(26)25(24-14)17-9-7-16(8-10-17)22(27)28)13-15-4-2-5-18(12-15)30-23(29)20-6-3-11-31-20/h2-13H,1H3,(H,27,28)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHQHKCJWMGYQIQ-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1=CC2=CC(=CC=C2)OC(=O)C3=CC=CS3)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC\1=NN(C(=O)/C1=C/C2=CC(=CC=C2)OC(=O)C3=CC=CS3)C4=CC=C(C=C4)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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